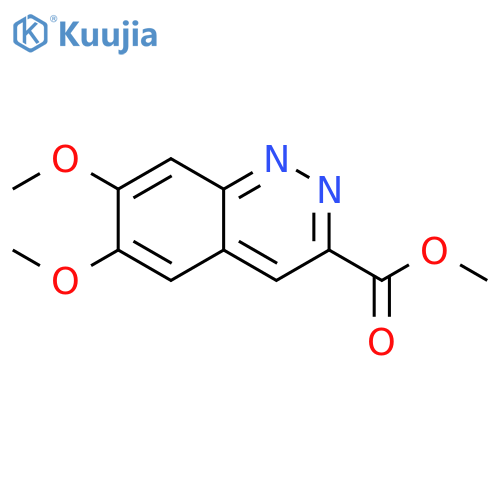Cas no 949328-77-2 (methyl 6,7-dimethoxycinnoline-3-carboxylate)
メチル6,7-ジメトキシシンノリン-3-カルボキシレートは、シンノリン骨格を有する高純度の有機化合物です。6位と7位のメトキシ基による電子供与性と、3位のカルボキシル酸メチルエステル基の反応性を併せ持つことが特徴です。特に医薬品中間体としての応用が期待され、ヘテロ環化合物の合成において優れた反応性を示します。結晶性が高く取り扱いが容易で、有機溶媒への溶解性に優れるため、各種官能基変換反応に適しています。また、安定性が高く長期保存が可能な点も利点です。

949328-77-2 structure
商品名:methyl 6,7-dimethoxycinnoline-3-carboxylate
CAS番号:949328-77-2
MF:C12H12N2O4
メガワット:248.234683036804
MDL:MFCD09802087
CID:5235802
PubChem ID:17504264
methyl 6,7-dimethoxycinnoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Cinnolinecarboxylic acid, 6,7-dimethoxy-, methyl ester
- methyl 6,7-dimethoxycinnoline-3-carboxylate
-
- MDL: MFCD09802087
- インチ: 1S/C12H12N2O4/c1-16-10-5-7-4-9(12(15)18-3)14-13-8(7)6-11(10)17-2/h4-6H,1-3H3
- InChIKey: OOKJNDDKWZVQPH-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=C(OC)C(OC)=C2)=CC(C(OC)=O)=N1
計算された属性
- せいみつぶんしりょう: 248.07970687g/mol
- どういたいしつりょう: 248.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 70.5Ų
methyl 6,7-dimethoxycinnoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28882-5.0g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 5.0g |
$1779.0 | 2023-02-14 | ||
| Enamine | EN300-28882-10.0g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 10.0g |
$2638.0 | 2023-02-14 | ||
| Enamine | EN300-28882-0.25g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 90% | 0.25g |
$289.0 | 2023-09-06 | |
| Ambeed | A572599-1g |
Methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 98% | 1g |
$370.0 | 2024-04-15 | |
| Enamine | EN300-28882-0.05g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 90% | 0.05g |
$135.0 | 2023-09-06 | |
| Enamine | EN300-28882-0.1g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 90% | 0.1g |
$202.0 | 2023-09-06 | |
| Enamine | EN300-28882-1.0g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 1.0g |
$614.0 | 2023-02-14 | ||
| Enamine | EN300-28882-10g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 90% | 10g |
$2638.0 | 2023-09-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22751-10g |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 95% | 10g |
¥12737.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22751-100mg |
methyl 6,7-dimethoxycinnoline-3-carboxylate |
949328-77-2 | 95% | 100mg |
¥857.0 | 2024-04-15 |
methyl 6,7-dimethoxycinnoline-3-carboxylate 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
949328-77-2 (methyl 6,7-dimethoxycinnoline-3-carboxylate) 関連製品
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:949328-77-2)methyl 6,7-dimethoxycinnoline-3-carboxylate

清らかである:99%
はかる:1g
価格 ($):333.0